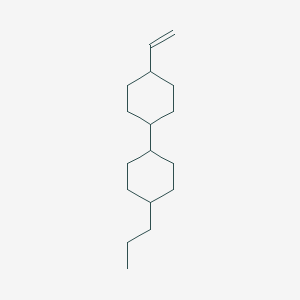

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

Description

Properties

CAS No. |

116020-44-1 |

|---|---|

Molecular Formula |

C34H60 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

1-ethenyl-4-(4-propylcyclohexyl)cyclohexane |

InChI |

InChI=1S/2C17H30/c2*1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2*4,14-17H,2-3,5-13H2,1H3 |

InChI Key |

WHXQZYNODSVYDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C=C |

Pictograms |

Irritant; Health Hazard |

Synonyms |

4-Propyl-4'-vinyl-1,1'-bi(cyclohexane); 4-ETHENYL-4'-PROPYL-1,1'-BICYCLOHEXYL; (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane); |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)

CAS Number: 116020-44-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-trans-propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), a liquid crystal monomer (LCM) with the CAS number 116020-44-1.[1][2][3] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its primary application in liquid crystal displays (LCDs). Furthermore, it delves into the emerging concerns regarding its environmental presence and potential toxicological effects, summarizing the existing but limited research in this area. While specific experimental protocols for its synthesis and biological assessment are not extensively documented in public literature, this guide infers methodologies based on established chemical principles and studies on related compounds. This document aims to be a foundational resource for professionals requiring in-depth information on this specific liquid crystal monomer.

Chemical and Physical Properties

4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is a key component in liquid crystal mixtures, valued for its specific physicochemical properties that contribute to the performance of liquid crystal displays.[4] A summary of its known quantitative data is presented below.

Table 1: Physicochemical Properties of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)

| Property | Value | Source |

| CAS Number | 116020-44-1 | [1][2][3] |

| Molecular Formula | C₁₇H₃₀ | [1] |

| Molecular Weight | 234.42 g/mol | [1] |

| IUPAC Name | 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | [5] |

| Synonyms | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane), 3VbcH | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically divided into two main parts: the formation of the propyl-bicyclohexyl core and the subsequent introduction of the vinyl group.

Caption: Proposed synthetic pathway for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl).

Experimental Protocols (Inferred)

Part 1: Synthesis of 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one

-

Grignard Reaction: 4-Bromobicyclohexyl is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This is then reacted with 4-cyclohexanone in a nucleophilic addition reaction. Acidic workup yields 4-(4-hydroxycyclohexyl)cyclohexan-1-one.

-

Oxidation: The secondary alcohol is oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield 4-(4-oxocyclohexyl)cyclohexan-1-one.

-

Second Grignard Reaction: The resulting ketone is then treated with propylmagnesium bromide. This Grignard reagent adds the propyl group to the carbonyl carbon. An acidic workup will yield 4'-hydroxy-4-propyl-1,1'-bi(cyclohexan)-4-one.

-

Final Oxidation: The tertiary alcohol is then oxidized to the final ketone intermediate, 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one, using a suitable oxidizing agent.

Part 2: Synthesis of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (Wittig Reaction)

-

Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphorus ylide (Wittig reagent).

-

Wittig Reaction: The previously synthesized 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one is added to the ylide solution. The ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene, 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), and triphenylphosphine oxide as a byproduct.[6][7][8][9][10]

-

Purification: The final product is purified from the triphenylphosphine oxide byproduct and any remaining starting materials, likely through column chromatography.

Applications

The primary application of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is as a monomer in the formulation of liquid crystal mixtures for use in various types of liquid crystal displays (LCDs). Its specific molecular structure contributes to the desired properties of the liquid crystal phase, such as the clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of the display.

Environmental Fate and Toxicology

Recent studies have identified liquid crystal monomers, including 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), as emerging environmental contaminants.[4][11][12][13] Due to their widespread use in electronic devices, there is a potential for their release into the environment during manufacturing, use, and disposal of these products.

Environmental Presence

Studies have detected 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), often abbreviated as 3VbcH, in indoor air and dust, indicating its potential for human exposure.[14] One study identified it as a predominant LCM in the gaseous phase of indoor air.[14]

Toxicological Profile (Inferred and General LCMs)

There is limited publicly available toxicological data specifically for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). However, research on the broader class of LCMs suggests potential for adverse health effects. Computational studies have indicated that a significant percentage of LCMs may exhibit persistent, bioaccumulative, and toxic (PBT) properties.[15]

-

General Toxicity: In-vitro studies on various LCMs have shown potential to affect gene expression, reduce cell viability, and cause oxidative stress.[16] Some LCMs have been classified as skin irritants and may have reproductive toxicity.[16]

-

Endocrine Disruption: There is evidence to suggest that some LCMs may act as endocrine-disrupting chemicals. For instance, studies have shown that certain LCMs can act as antagonists for the peroxisome proliferator-activated receptor gamma (PPARγ).

It is crucial to note that these toxicological insights are for the general class of LCMs and may not be directly applicable to 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) without specific experimental validation.

Experimental Protocols for Environmental Analysis

While specific toxicological study protocols for this compound are not available, methods for its detection in environmental samples have been developed. A general workflow for the analysis of LCMs in environmental matrices is outlined below.

Caption: General workflow for the analysis of LCMs in environmental samples.

Signaling Pathways

Currently, there is no specific information in the available scientific literature that delineates the signaling pathways directly affected by 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). Research into the molecular mechanisms of toxicity for individual LCMs is still an emerging field. General studies on LCMs suggest potential interactions with nuclear receptors like PPARγ, but a detailed pathway has not been elucidated for this particular compound.

Conclusion

4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (CAS 116020-44-1) is a significant liquid crystal monomer with a clear application in the electronics industry. While its basic chemical identity is well-established, detailed public information regarding its synthesis and biological effects is sparse. The proposed synthetic route, based on established organic chemistry, provides a viable framework for its laboratory-scale preparation. The growing body of research on the environmental presence and potential toxicity of LCMs as a class highlights the need for further investigation into the specific biological activities and environmental fate of this compound. This technical guide serves as a summary of the current knowledge and a starting point for future research and risk assessment.

References

- 1. CAS 116020-44-1 | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) - Synblock [synblock.com]

- 2. (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) [oakwoodchemical.com]

- 3. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]

- 4. diva-portal.org [diva-portal.org]

- 5. trans,trans-4-Propyl-4'-vinylbicyclohexyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Particle size-dependent and route-specific exposure to liquid crystal monomers in indoor air: Implications for human health risk estimations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aquatic toxicity, ecological effects, human exposure pathways and health risk assessment of liquid crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rivm.nl [rivm.nl]

An In-depth Technical Guide to the Synthesis and Characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a liquid crystal monomer. The document details a plausible synthetic pathway, experimental protocols, and methods for characterization, supported by tabulated data and process diagrams.

Compound Overview

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known as (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a key intermediate in the manufacturing of liquid crystal displays (LCDs) and other organic electronic devices. Its rigid bicyclohexyl core combined with the flexible propyl chain and the reactive vinyl group imparts desirable mesomorphic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 116020-44-1 | [1] |

| Molecular Formula | C₁₇H₃₀ | [1] |

| Molecular Weight | 234.42 g/mol | [1] |

| Melting Point | 36.0 to 40.0 °C | |

| Boiling Point | 307 °C | |

| Appearance | White to off-white solid |

Synthetic Pathway

A plausible and efficient synthetic route to 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) involves a two-step process starting from commercially available precursors. The first step is a Grignard reaction to construct the 4-propyl-bicyclohexyl core, followed by a Wittig reaction to introduce the vinyl group.

Caption: Proposed synthetic pathway for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).

Experimental Protocols

Synthesis of 4-trans-Propyl-(1,1'-bicyclohexan)-4-one

Materials:

-

4-Bromopropylbenzene

-

Magnesium turnings

-

4-Phenylcyclohexanone

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Hydrogen gas

-

Palladium on carbon (10%)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 4-bromopropylbenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is refluxed until most of the magnesium has reacted.

-

Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 4-phenylcyclohexanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude propylphenylcyclohexanol intermediate.

-

Hydrogenation: The crude alcohol is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is hydrogenated in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated.

-

Oxidation: The resulting 4-trans-propyl-(1,1'-bicyclohexan)-4-ol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours, and then isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel.

Synthesis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

Materials:

-

4-trans-Propyl-(1,1'-bicyclohexan)-4-one

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium is added dropwise, resulting in a characteristic orange-red color of the ylide. The mixture is stirred at room temperature for 1 hour.

-

Wittig Reaction: The flask is cooled to -78 °C, and a solution of 4-trans-propyl-(1,1'-bicyclohexan)-4-one in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).

Caption: General experimental workflow for the synthesis and purification.

Characterization Data

The structure and purity of the synthesized 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) are confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.00-4.90 (m, 2H, -CH=CH₂), 2.20-0.80 (m, 27H, cyclohexyl and propyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143, 112 (vinyl carbons), 45-20 (aliphatic carbons) |

| FT-IR (KBr, cm⁻¹) | ~3075 (vinyl C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1640 (C=C stretch), ~990, 910 (vinyl C-H bend) |

| Mass Spec. (EI, m/z) | 234 (M⁺), fragments corresponding to loss of propyl and vinyl groups |

Logical Relationships in Characterization

The confirmation of the final product's structure relies on the logical correlation of data from multiple analytical techniques.

Caption: Logical flow for structural confirmation using analytical data.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). The provided protocols and expected characterization data serve as a valuable resource for researchers in the fields of materials science and organic electronics. Adherence to the described procedures should enable the successful synthesis and purification of this important liquid crystal monomer.

References

Physical and chemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a liquid crystal monomer. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar 4,4'-disubstituted bicyclohexyl compounds to provide a broader understanding of its expected properties. The document details experimental protocols for the characterization of such liquid crystalline materials. Furthermore, it explores a hypothetical application in drug delivery, illustrating a potential mechanism of action through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of novel liquid crystal materials.

Introduction

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known by its synonym (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a calamitic (rod-shaped) liquid crystal.[1] Its molecular structure, consisting of a rigid bicyclohexyl core with flexible propyl and vinyl terminal groups, is characteristic of molecules that exhibit liquid crystalline phases.[1] These materials are of significant interest due to their unique anisotropic properties, which are intermediate between those of a crystalline solid and an isotropic liquid. In the field of drug development, liquid crystals are being explored for their potential in novel drug delivery systems, owing to their ability to encapsulate both hydrophilic and lipophilic molecules and their biocompatibility.[2][3]

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀ | [1] |

| Molecular Weight | 234.427 g/mol | [4] |

| CAS Number | 116020-44-1 | [4] |

| Purity | >98% | [4] |

Predicted and Experimental Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 306.8 °C at 760 mmHg | Predicted | [5] |

| Melting Point | Not available | - | |

| Density | Not available | For binary mixtures of 1,1'-bicyclohexyl with alkylcyclohexanes, density increases with the mole fraction of 1,1'-bicyclohexyl. | [6] |

| Refractive Index | Not available | The refractive index of binary mixtures of 1,1'-bicyclohexyl with alkylcyclohexanes increases with the mole fraction of 1,1'-bicyclohexyl. Anisotropic refractive indices (nₑ and nₒ) are characteristic of nematic liquid crystals. | [6][7] |

| Viscosity | Not available | Viscosity of nematic liquid crystals is anisotropic and can be described by several coefficients. For binary mixtures of 1,1'-bicyclohexyl, viscosity increases with the mole fraction of the bicyclohexyl component. | [6][8] |

Experimental Protocols

The characterization of a liquid crystalline material like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) involves several key experimental techniques to determine its phase behavior and physical properties.

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for the initial identification of liquid crystalline phases. It utilizes the birefringence of anisotropic materials, where the refractive index depends on the polarization and propagation direction of light. When a liquid crystal sample is placed between two crossed polarizers, its birefringent nature causes a phase shift in the light, resulting in characteristic textures that are unique to different liquid crystal phases (e.g., nematic, smectic).[9]

Methodology:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated to its isotropic liquid phase and then slowly cooled.

-

The changes in the optical texture are observed and recorded as a function of temperature.

-

The appearance of birefringent textures upon cooling from the isotropic liquid indicates a transition to a liquid crystalline phase. The specific texture (e.g., Schlieren, threaded) helps in identifying the type of mesophase.

Differential Scanning Calorimetry (DSC)

Principle: DSC is used to determine the temperatures and enthalpy changes of phase transitions. As the sample undergoes a phase transition, there is an associated absorption or release of heat, which is detected by the instrument.[10]

Methodology:

-

A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped up and down at a controlled rate (e.g., 5-10 °C/min).

-

The heat flow to or from the sample is measured as a function of temperature.

-

Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid).[11]

X-Ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the structural organization of liquid crystal phases. The arrangement of molecules in a liquid crystal phase produces a characteristic diffraction pattern when exposed to an X-ray beam. For example, a nematic phase shows a diffuse scattering pattern, while a smectic phase exhibits sharp, layered reflections at small angles.[12]

Methodology:

-

The sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

The sample is aligned, if necessary, using an external magnetic or electric field.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by a 2D detector.

-

The diffraction pattern is analyzed to determine the phase symmetry and to calculate structural parameters such as layer spacing in smectic phases. A transmission geometry is often preferred for organic and liquid crystalline materials.[13]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: NMR spectroscopy is a crucial tool for confirming the molecular structure of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl group protons (typically in the 4.5-6.5 ppm range), the protons of the propyl group, and the complex multiplets of the bicyclohexyl rings.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for the vinyl carbons, the carbons of the propyl group, and the carbons of the bicyclohexyl core. The chemical shifts would be influenced by the trans-stereochemistry of the substituents.[14]

Infrared (IR) Spectroscopy

FTIR: Fourier-transform infrared spectroscopy can be used to identify the functional groups present in the molecule.

-

C-H stretching: Strong absorptions are expected in the 2850-2950 cm⁻¹ region, corresponding to the C-H stretching vibrations of the propyl and cyclohexyl groups.[15]

-

C=C stretching: A characteristic absorption band for the vinyl C=C double bond should be observed around 1640 cm⁻¹.

-

=C-H bending: Out-of-plane bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ region.

Potential Application in Drug Delivery

The unique properties of liquid crystals make them promising candidates for advanced drug delivery systems. Their ability to form self-assembled structures can be exploited to encapsulate and control the release of therapeutic agents.[3]

Hypothetical Signaling Pathway for a Liquid Crystal-Based Drug Delivery System

Given the audience's interest in drug development, a hypothetical scenario is presented where 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a component of a liquid crystalline nanoparticle (LCN) designed for targeted drug delivery.

Scenario: An anticancer drug is encapsulated within a nematic LCN. The surface of the LCN is functionalized with a ligand that specifically binds to a receptor overexpressed on cancer cells (e.g., a growth factor receptor).

Below is a Graphviz diagram illustrating the proposed signaling pathway.

Caption: Hypothetical signaling pathway for targeted drug delivery using a liquid crystalline nanoparticle.

Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel drug delivery system.

Caption: Experimental workflow for the in vitro testing of a liquid crystal-based drug delivery system.

Conclusion

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a liquid crystal monomer with potential applications in materials science and, hypothetically, in advanced drug delivery systems. While specific experimental data for this compound is limited, its properties can be inferred from its molecular structure and by comparison with analogous compounds. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and similar liquid crystalline materials. The exploration of its potential role in drug delivery highlights a promising area for future research, bridging the fields of materials science and pharmacology. Further experimental investigation is required to fully elucidate the physical, chemical, and potential biological properties of this compound.

References

- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. actascientific.com [actascientific.com]

- 4. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]

- 5. CAS 116020-44-1 | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) - Synblock [synblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Refractive Indices Of Liquid Crystals And Their Applications In Displa" by Jun Li [stars.library.ucf.edu]

- 8. Viscosity of Nematic Liquid Crystals [vivabooksindia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. X-ray studies of the phases and phase transitions of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]

- 14. d-nb.info [d-nb.info]

- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Absence of Direct Spectral Data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)

A comprehensive search for ¹H NMR and ¹³C NMR spectral data for the specific compound 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) did not yield any publicly available experimental spectra or detailed characterization data. The information presented herein is therefore based on established principles of NMR spectroscopy and data from structurally related compounds. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, the following tables provide predicted chemical shifts (δ) for the protons and carbons in 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl). These predictions are derived from typical values for similar chemical environments and should be used as a preliminary guide for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum of this molecule is expected to be complex, particularly in the upfield region (0.8-2.2 ppm), due to the extensive overlap of signals from the twenty protons of the two cyclohexyl rings. The vinyl and propyl groups, however, should exhibit more distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinyl (-CH=CH₂) | 5.7 - 6.0 | Multiplet | 1H |

| Vinyl (=CH₂) | 4.9 - 5.1 | Multiplet | 2H |

| Cyclohexyl (CH) | 0.8 - 2.2 | Multiplet | 20H |

| Propyl (-CH₂CH₂CH₃) | 1.2 - 1.5 | Multiplet | 2H |

| Propyl (-CH₂CH₂CH₃) | 1.1 - 1.4 | Sextet | 2H |

| Propyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a clearer picture of the carbon framework, with distinct signals expected for the vinyl, propyl, and cyclohexyl carbons.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinyl (-CH=) | ~142 |

| Vinyl (=CH₂) | ~114 |

| Cyclohexyl (Quaternary C) | 40 - 45 |

| Cyclohexyl (CH) | 35 - 42 |

| Cyclohexyl (CH₂) | 25 - 35 |

| Propyl (-CH₂) | 30 - 38 |

| Propyl (-CH₂) | 19 - 25 |

| Propyl (-CH₃) | ~14 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) would follow standard procedures for small organic molecules.

Sample Preparation

-

Sample Weighing : Approximately 5-10 mg of the purified compound is required for ¹H NMR, and 15-20 mg for ¹³C NMR.

-

Solvent Selection : The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with those of the analyte.

-

Internal Standard : A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : The solution is then transferred to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.

-

¹³C NMR Acquisition : A proton-decoupled experiment is used to simplify the spectrum. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and the accumulation of a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Data Processing : The acquired time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum via Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Visualizations

Chemical Structure of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)

Caption: Chemical structure of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl).

General Experimental Workflow for NMR Spectroscopy

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) using mass spectrometry. Due to the compound's novel nature and the absence of published mass spectra, this document outlines a predictive approach based on established fragmentation principles of structurally analogous compounds, including alkyl-substituted and vinyl-substituted bicyclohexyl derivatives. We present a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), predict the primary fragmentation pathways under Electron Ionization (EI), and summarize the expected quantitative data in tabular form. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar bicyclohexyl structures.

Introduction

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a complex saturated bicyclic hydrocarbon. Its structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a propyl group and a vinyl group attached at the C4 positions of the respective rings in a trans configuration. The molecular formula for this compound is C₁₇H₃₀, and its calculated molecular weight is approximately 234.43 g/mol [1].

The analysis of such non-polar, high-molecular-weight alkanes is crucial in various fields, including materials science (as a liquid crystal monomer) and pharmaceutical development, where understanding the metabolic fate and structural integrity of complex molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier technique for the structural elucidation of such compounds[2][3]. It provides critical information on molecular weight and generates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule's structure.

This document outlines the expected Electron Ionization (EI) mass spectrometry behavior of the title compound, predicting its fragmentation based on the known behavior of bicyclohexyl[4], propyl-bicyclohexyl[5][6], and cyclic alkane systems[7][8].

Proposed Experimental Protocol: GC-MS Analysis

For a volatile and thermally stable compound like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), GC-MS is the method of choice. The following protocol is recommended for its analysis.

2.1. Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as Dichloromethane or Hexane.

-

Perform serial dilutions to create working solutions ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for analysis and to establish a calibration curve if quantitation is required.

-

Transfer 1 mL of the desired working solution into a 2 mL autosampler vial for injection.

2.2. Instrumentation and Conditions A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer is proposed.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |

| GC Column | HP-5MS (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Final Hold: 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Scan Range | m/z 40 - 550 |

| Solvent Delay | 4 minutes |

2.3. Data Analysis The acquired mass spectra should be analyzed by identifying the molecular ion peak (M•+) and the key fragment ions. The resulting spectrum can be compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation or identification of related compounds[2][5][9].

Predicted Mass Spectrum and Fragmentation Pathways

Under 70 eV Electron Ionization, the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) molecule is expected to form a molecular ion (M•+) at m/z 234, which will subsequently undergo a series of predictable fragmentation reactions. The stability of the bicyclohexyl ring structure suggests that the molecular ion peak should be observable, though potentially of low intensity[10].

The fragmentation of saturated hydrocarbons is primarily driven by the stability of the resulting carbocations and neutral radicals[11]. For this molecule, key fragmentation points include the substituents, the bond connecting the two rings, and the integrity of the rings themselves.

3.1. Primary Fragmentation Events

-

Loss of Substituents: The easiest bonds to break are often those connected to the ring system.

-

Loss of the Propyl Radical: A primary fragmentation pathway is the cleavage of the C-C bond to release the propyl group as a radical (•C₃H₇), resulting in a stable secondary carbocation at m/z 191 .

-

Loss of the Vinyl Radical: Similarly, loss of the vinyl radical (•C₂H₃) would yield a fragment ion at m/z 207 .

-

-

Inter-ring Cleavage: The C1-C1' bond connecting the two cyclohexane rings is another likely point of scission. This would lead to two primary fragment ions:

-

A propyl-cyclohexyl cation at m/z 125 ([C₉H₁₇]⁺).

-

A vinyl-cyclohexyl cation at m/z 109 ([C₈H₁₃]⁺).

-

-

Ring Fragmentation: Cyclohexane rings are known to fragment via the loss of a neutral ethylene molecule (C₂H₄, 28 Da)[7][8]. This can occur after initial fragmentation, leading to a series of ions separated by 28 mass units. For example, the m/z 125 ion could lose ethylene to produce a fragment at m/z 97 .

3.2. Summary of Predicted Quantitative Data

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).

| Predicted m/z | Proposed Ionic Formula | Proposed Fragmentation Pathway | Relative Abundance |

| 234 | [C₁₇H₃₀]•+ | Molecular Ion (M•+) | Low |

| 207 | [C₁₅H₂₇]⁺ | [M - •C₂H₃]⁺ (Loss of vinyl radical) | Low to Medium |

| 191 | [C₁₄H₂₃]⁺ | [M - •C₃H₇]⁺ (Loss of propyl radical) | Medium |

| 125 | [C₉H₁₇]⁺ | Cleavage of inter-ring bond (Propyl-cyclohexyl cation) | High |

| 109 | [C₈H₁₃]⁺ | Cleavage of inter-ring bond (Vinyl-cyclohexyl cation) | Medium |

| 97 | [C₇H₁₃]⁺ | [m/z 125 - C₂H₄]⁺ (Loss of ethylene from propyl-cyclohexyl fragment) | Medium |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from ring cleavage | High |

| 69 | [C₅H₉]⁺ | Further fragmentation of cyclohexyl rings | High |

| 55 | [C₄H₇]⁺ | Common alkyl fragment, characteristic of cyclic alkanes[7] | High (Potential Base Peak) |

Visualizations: Workflows and Pathways

To clarify the analytical process and the chemical logic of fragmentation, the following diagrams are provided.

Caption: A flowchart of the GC-MS experimental and data analysis workflow.

Caption: Predicted major fragmentation pathways for the title compound under EI.

Conclusion

While no empirical data is currently published for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a robust and chemically sound mass spectrometric profile can be predicted. The analysis via GC-MS with electron ionization is expected to yield a complex but interpretable spectrum. The key diagnostic fragments will likely arise from the loss of the propyl substituent (m/z 191), cleavage of the bond between the two rings (m/z 125), and subsequent fragmentation of the cyclic structures (m/z 97, 83, 55). This predictive guide provides a solid framework for any future empirical analysis, aiding researchers in the structural confirmation and characterization of this and related novel compounds.

References

- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. 1,1'-Bicyclohexyl [webbook.nist.gov]

- 5. 1,1'-Bicyclohexyl, 2-propyl-, trans- [webbook.nist.gov]

- 6. 1,1'-Bicyclohexyl, 2-propyl-, cis- [webbook.nist.gov]

- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. whitman.edu [whitman.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility Profile of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in Common Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl), a liquid crystal monomer with the chemical formula C₁₇H₃₀, presents a characteristically non-polar and hydrophobic structure.[1][2] Understanding its solubility in various common solvents is a critical preliminary step in a wide array of research and development applications, from materials science to early-stage drug discovery. Poor aqueous solubility, in particular, can present significant challenges in formulation and delivery for pharmaceutical applications.[3] This guide details the standard methodologies for establishing a comprehensive solubility profile for this and structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is presented below. These properties are crucial in predicting its general solubility behavior, suggesting that it will exhibit low solubility in polar solvents and higher solubility in non-polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀ | [1] |

| Molecular Weight | 234.4 g/mol | [1] |

| IUPAC Name | 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | [1] |

| CAS Number | 116020-44-1 | [1] |

Data Presentation: Solubility Profile

Quantitative solubility data should be meticulously recorded and presented for comparative analysis. The following table provides a standardized format for documenting the solubility of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in a range of common solvents at specified temperatures. Researchers should populate this table with their experimentally determined values.

| Solvent | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (mg/mL) | Observations |

| Water | 25 | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Hexane | 25 |

Experimental Protocols

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in early discovery for high-throughput screening and thermodynamic assays providing more precise data for later-stage development.[4][5][6]

Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true solubility under given conditions.[3]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined.[5]

Detailed Methodology:

-

Preparation: Add an excess amount of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in the tested solvent.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods used to determine the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[4][7]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The point at which precipitation occurs is measured, providing an estimate of the kinetic solubility.[5]

Detailed Methodology (Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[7]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl).

Caption: Workflow for Solubility Profile Determination.

Conclusion

While specific, publicly available solubility data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is scarce, this guide provides the necessary framework for its experimental determination. By employing standardized thermodynamic and kinetic solubility assays, researchers can generate a robust and reliable solubility profile. This data is fundamental for informed decision-making in formulation development, material science applications, and further scientific investigation of this compound.

References

- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and conformation of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

In-depth Technical Guide on 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)

Abstract: This document addresses the molecular structure and conformation of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl), a key intermediate in the manufacturing of advanced materials such as liquid crystals for display technologies. Due to a notable absence of detailed experimental studies in publicly accessible scientific literature, this guide synthesizes available data from chemical databases and draws inferences from structural studies of analogous compounds to provide a comprehensive overview. The focus is on the theoretical conformation, expected molecular geometry, and general synthetic strategies relevant to this class of compounds.

Introduction

4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl), also known by its IUPAC name 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane and CAS Number 116020-44-1, is a significant compound in the field of materials science. It is primarily classified as a liquid crystal monomer (LCM) and serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its molecular architecture, featuring a rigid bicyclohexyl core with flexible terminal propyl and vinyl groups, is designed to induce or enhance the liquid crystalline phases essential for display applications.

Molecular Structure and Properties

The fundamental structure consists of two cyclohexane rings joined by a single covalent bond. A propyl group is attached to one ring and a vinyl group to the other, both in a trans configuration relative to the bridgehead bond, and the rings themselves are in a trans,trans conformation.

Physicochemical Data

A summary of the available physicochemical properties for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) is presented below. These are sourced from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 116020-44-1 | [3][4][5] |

| Molecular Formula | C₁₇H₃₀ | [3][4] |

| Molecular Weight | 234.42 g/mol | [3][4] |

| Melting Point | 36.0 to 40.0 °C | [3] |

| Boiling Point | 307 °C | [3] |

| Refractive Index | 1.509 | [3] |

| LogP (Octanol/Water) | 5.58530 (Estimated) | [3] |

Conformational Analysis

The conformation of the 1,1-bicyclohexyl core is the primary determinant of the molecule's overall shape and its liquid crystalline properties.

-

Cyclohexane Rings: Each cyclohexane ring adopts a stable chair conformation to minimize steric and torsional strain.

-

Ring-Ring Junction: The two rings are connected equatorially. The most stable conformation for 4,4'-disubstituted bicyclohexyls is the trans,trans (diequatorial) arrangement, which places the bulky substituents in the equatorial positions of their respective rings, thereby avoiding unfavorable 1,3-diaxial interactions.

-

Substituent Orientation: The propyl and vinyl groups are also in equatorial positions, extending from the rigid core. This linear, elongated molecular shape is a critical factor for the formation of nematic and smectic liquid crystal phases.

While specific torsional angles and energy barriers for this molecule have not been published, molecular dynamics simulations on similar bicyclohexyl-based liquid crystals confirm that the extended, all-trans conformation is the dominant species in the mesophase.[3]

Experimental Protocols and Synthesis

Detailed, step-by-step synthesis protocols specifically for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) are proprietary and not available in the reviewed literature. However, the synthesis of 4,4'-disubstituted bicyclohexyl compounds is well-established in chemical literature. A general, logical workflow for its preparation can be inferred from these known methods.

General Synthetic Workflow

The synthesis would likely involve the creation of the bicyclohexyl core followed by the introduction or modification of the side chains. A plausible synthetic strategy is outlined in the diagram below. This represents a logical sequence of common organic reactions rather than a documented protocol.

Figure 1. A generalized, hypothetical workflow for the synthesis of the target molecule.

Workflow Description:

-

Core Synthesis: The synthesis would begin with the hydrogenation of biphenyl using a catalyst like Rhodium on carbon to produce the saturated 1,1'-bicyclohexyl core.

-

First Functionalization: A Friedel-Crafts acylation with propionyl chloride would add a propanoyl group to one of the rings. This is followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to convert the ketone to the propyl group. Stereochemical control methods would be employed to ensure the trans isomer.

-

Second Functionalization: A second acylation, this time with acetyl chloride, would add an acetyl group to the 4' position of the second ring.

-

Vinyl Group Formation: The final vinyl group is typically formed via a Wittig reaction, which converts the acetyl group's carbonyl into a C=C double bond.

-

Purification: Each step would be followed by rigorous purification, likely involving column chromatography and recrystallization, to isolate the desired trans,trans isomer.

Conclusion

4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is a molecule of significant interest in the development of liquid crystal displays and OLEDs. While its commercial use is evident, the public scientific domain lacks detailed experimental data regarding its specific molecular structure and conformation. The information presented in this guide, based on chemical database entries and knowledge of analogous structures, provides a robust theoretical framework for understanding its properties. The primary conformation is an extended, diequatorial chair-chair structure, which facilitates the formation of liquid crystal phases. Future public research, including X-ray crystallographic analysis and detailed spectroscopic studies, would be invaluable for a more precise characterization of this important material.

References

Synthetic Routes for Bicyclohexyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing bicyclohexyl derivatives. These saturated carbocyclic scaffolds are of significant interest in medicinal chemistry and materials science, offering unique three-dimensional structures that can impart desirable physicochemical properties. This document details key methodologies, including the hydrogenation of biphenyls, various cross-coupling reactions, and the reductive coupling of cyclohexanones. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Hydrogenation of Biphenyl and its Derivatives

The catalytic hydrogenation of biphenyl is a primary and industrially relevant method for the synthesis of bicyclohexyl. The reaction typically proceeds in a stepwise manner, first yielding cyclohexylbenzene, which is then further reduced to bicyclohexyl. The choice of catalyst, temperature, and pressure are critical in controlling the selectivity towards the partially or fully hydrogenated product.

dot

Caption: Stepwise hydrogenation of biphenyl to bicyclohexyl.

Quantitative Data for Biphenyl Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Biphenyl Conversion (%) | Selectivity to Cyclohexylbenzene (%) | Selectivity to Bicyclohexyl (%) | Reference |

| Ni-Mo sulfide (in-situ) | 380 | 6 (H2/CO = 3/1) | 6 | 65 | 56 | 9 | [1] |

| Ni-Mo sulfide (pre-formed) | 380 | 6 (H2/CO = 3/1) | 6 | 79 | 60 | 19 | [1] |

| 20% Ni/SiO2-300 | 200 | 3 | 4 | 99.6 | 99.3 | - | [2] |

| 1.5 wt.% Ru/SiO2-SEA (300) | 90 | 1 | 1.33 | 99.9 | - | 99.9 | [3] |

| Rh/C | 50 | - | - | - | - | ~100 (Yield) | [4] |

| Ru/C | 50 | - | - | - | ~100 (Yield) | [4] | |

| NiMoWS | - | - | - | ~99 | 52 | 47 | [5] |

Experimental Protocol: Hydrogenation of Biphenyl with Ni-Mo Sulfide Catalyst[1]

Materials:

-

Molybdenum hexacarbonyl (Mo(CO)6)

-

Nickel naphthenate (C22H14NiO4)

-

Elemental sulfur

-

Biphenyl

-

Heptane (solvent)

-

Hydrogen or Syngas (H2/CO)

Procedure:

-

A high-pressure autoclave is charged with 13 mg of Mo(CO)6, 14 mg of C22H14NiO4, 24 mg of S, 500 mg of biphenyl, and heptane to a total reaction mixture volume of 5 mL.

-

The autoclave is sealed and filled with hydrogen or a syngas mixture (e.g., H2/CO volume ratio of 3:1) to a pressure of 6 MPa at 25°C.

-

The reaction mixture is heated to the desired temperature (e.g., 320–380°C) with vigorous stirring for the specified time (2 to 8 hours).

-

After the reaction, the reactor is cooled to room temperature and carefully opened.

-

The liquid products are analyzed by gas-liquid chromatography (GLC) to determine the conversion of biphenyl and the selectivity to cyclohexylbenzene and bicyclohexyl.

Carbon-Carbon Bond Forming Reactions

Cross-coupling reactions offer versatile methods for the synthesis of both symmetrical and unsymmetrical bicyclohexyl derivatives, often with high functional group tolerance.

Wurtz Reaction

The Wurtz reaction provides a direct method for the homo-coupling of alkyl halides to form a new carbon-carbon bond. For the synthesis of bicyclohexyl, two molecules of a cyclohexyl halide are coupled in the presence of sodium metal. This method is particularly effective for the synthesis of symmetrical alkanes.

dot

Caption: Wurtz reaction for the synthesis of bicyclohexyl.

High yields can be achieved with this method for symmetrical products like bicyclohexyl.[2]

Experimental Protocol: Wurtz Reaction for Bicyclohexyl Synthesis (General Procedure)[6]

Materials:

-

Cyclohexyl bromide or iodide

-

Sodium metal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

All glassware must be thoroughly dried to ensure anhydrous conditions.

-

Sodium metal is added to a flask containing anhydrous ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cyclohexyl halide is added dropwise to the stirred suspension of sodium metal.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure completion.

-

The reaction is quenched by the careful addition of ethanol to consume any unreacted sodium, followed by the addition of water.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

The solvent is removed under reduced pressure, and the resulting bicyclohexyl can be purified by distillation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize a bicyclohexyl derivative, a cyclohexylboronic acid or ester can be coupled with a cyclohexyl halide.

dot

Caption: General scheme of Suzuki-Miyaura coupling for bicyclohexyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)[7][8]

Materials:

-

Cyclohexylboronic acid or its pinacol ester

-

Cyclohexyl bromide or iodide

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, CsF)

-

Solvent (e.g., 1,4-dioxane, THF, water mixtures)

Procedure:

-

A reaction flask is charged with the cyclohexylboronic acid/ester, the cyclohexyl halide, the base, and the palladium catalyst under an inert atmosphere.

-

The anhydrous and degassed solvent is added.

-

The reaction mixture is heated to the required temperature (typically 80-100°C) and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is particularly useful for creating C(sp3)-C(sp3) bonds and can be applied to the synthesis of bicyclohexyl derivatives.

dot

Caption: General scheme of Negishi coupling for bicyclohexyl synthesis.

Highly diastereoselective Negishi cross-couplings of functionalized cyclohexylzinc reagents with aryl and alkenyl iodides have been reported, demonstrating good functional group tolerance.[6]

Experimental Protocol: Negishi Coupling of a Cyclohexylzinc Reagent (General Procedure)[6][9]

Materials:

-

Cyclohexyl iodide

-

Zinc dust (activated)

-

Palladium catalyst (e.g., Pd(dba)2) and ligand (e.g., SPhos, RuPhos)

-

Cyclohexyl iodide or bromide

-

Anhydrous THF

-

Lithium chloride (to solubilize the organozinc reagent)

Procedure:

-

Preparation of the Cyclohexylzinc Reagent: Activated zinc dust is suspended in anhydrous THF under an inert atmosphere. Cyclohexyl iodide is added, and the mixture is stirred until the zinc is consumed, forming the cyclohexylzinc iodide. The addition of LiCl can aid in the solubilization of the organozinc species.

-

Cross-Coupling: In a separate flask, the palladium catalyst, ligand, and the second cyclohexyl halide are dissolved in anhydrous THF under an inert atmosphere.

-

The freshly prepared cyclohexylzinc reagent solution is then transferred to the catalyst mixture via cannula.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Grignard Reagent Reactions

Grignard reagents are versatile intermediates for forming carbon-carbon bonds. While direct homo-coupling of Grignard reagents can be challenging, they are excellent for reacting with carbonyl compounds to build up more complex structures.

dot

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Which of the following alkanes will be formed in high yield by the Wurtz .. [askfilo.com]

- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

Methodological & Application

Application Notes and Protocols: 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) in Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) , hereafter referred to by its common abbreviation CCH-3V , in the formulation of liquid crystal (LC) mixtures. This document outlines the key physical properties, potential applications, and detailed experimental protocols for the characterization of LC mixtures containing this versatile compound.

Introduction

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (CAS No. 116020-44-1) is a nematic liquid crystal monomer known for its contribution to low viscosity in liquid crystal mixtures. Its chemical structure, featuring a bicyclohexyl core with a propyl and a vinyl substituent in the trans configuration, imparts a favorable combination of properties, including a wide nematic range and good miscibility with other liquid crystal components. These characteristics make it a valuable component in the formulation of advanced liquid crystal materials for various electro-optical applications.

Key Applications

The primary application of CCH-3V is as a component in nematic liquid crystal mixtures to reduce the overall viscosity. Low viscosity is a critical parameter for achieving fast switching times in liquid crystal displays (LCDs) and other electro-optical devices. The incorporation of CCH-3V can lead to improved performance in various display modes, including Twisted Nematic (TN), In-Plane Switching (IPS), and Vertically Aligned (VA) modes.

Physical Properties of Liquid Crystal Mixtures

Table 1: General Properties of Low Viscosity Nematic LC Mixtures Containing Bicyclohexyl Derivatives

| Property | Typical Value Range | Unit | Significance |

| Clearing Point (TN-I) | 70 - 100 | °C | Upper limit of the nematic temperature range. |

| Rotational Viscosity (γ₁) | < 100 | mPa·s | Directly impacts the switching speed of the LC device. |

| Dielectric Anisotropy (Δε) | +3 to +10 | at 1 kHz, 20°C | Determines the threshold voltage for switching. |

| Birefringence (Δn) | 0.08 - 0.15 | at 589 nm, 20°C | Influences the optical path difference and cell gap. |

Table 2: Illustrative Example of a Nematic Mixture Composition with CCH Analogs

| Compound Type | Abbreviation | Concentration (wt%) | Purpose |

| Bicyclohexyl Propyl Vinyl | CCH-3V (Target) | 10 - 20 | Low viscosity component. |

| Phenylcyclohexane | PCH-5 | 20 - 30 | Base component with good nematic range. |

| Cyanobiphenyl | 5CB | 15 - 25 | High positive dielectric anisotropy. |

| Tolane Derivative | - | 5 - 15 | To adjust birefringence. |

| Chiral Dopant | - | < 1 | To induce a twist (for TN or chiral nematic modes). |

Experimental Protocols

Detailed methodologies for characterizing the key physical properties of liquid crystal mixtures are provided below.

Protocol 1: Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature)

Objective: To determine the temperature at which the liquid crystal mixture transitions from the nematic phase to the isotropic liquid phase.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal mixture is placed on a clean glass microscope slide. A coverslip is placed over the sample to create a thin film.

-

Instrumentation: A polarizing optical microscope (POM) equipped with a hot stage and a temperature controller is used.

-

Procedure: a. The sample is placed on the hot stage of the POM. b. The sample is observed under crossed polarizers as the temperature is increased at a controlled rate (e.g., 1-2°C/min). c. In the nematic phase, a characteristic texture (e.g., Schlieren or marbled) will be visible due to the birefringence of the material. d. The clearing point (TN-I) is recorded as the temperature at which the texture completely disappears, and the field of view becomes dark (isotropic). e. The measurement is repeated upon cooling to check for thermal hysteresis.

Caption: Workflow for Clearing Point Determination.

Protocol 2: Measurement of Rotational Viscosity (γ₁)

Objective: To quantify the rotational viscosity of the liquid crystal mixture, a key parameter for determining switching speed.

Methodology:

-

Sample Preparation: A liquid crystal cell with a known cell gap (e.g., 5-10 µm) and planar alignment layers is filled with the liquid crystal mixture.

-

Instrumentation: An electro-optical measurement setup including a function generator, a high-voltage amplifier, a photodetector, an oscilloscope, and a polarizing microscope.

-

Procedure: a. The LC cell is placed in the microscope between crossed polarizers. b. The transient current method or the decay time method is commonly used. For the decay time method: i. A square-wave voltage is applied to the cell to switch the liquid crystal director. ii. The voltage is then turned off, and the optical response (change in light transmission) is recorded by the photodetector and oscilloscope as the director relaxes back to its initial state. c. The decay time (τ_off) is measured from the oscilloscope trace. d. The rotational viscosity (γ₁) is calculated using the following equation: γ₁ = (K₁₁ * π²) / (d² * τ_off) where K₁₁ is the splay elastic constant and d is the cell gap. The elastic constant K₁₁ needs to be determined independently, often through capacitance-voltage measurements.

Caption: Workflow for Rotational Viscosity Measurement.

Protocol 3: Determination of Dielectric Anisotropy (Δε)

Objective: To measure the dielectric anisotropy of the liquid crystal mixture.

Methodology:

-

Sample Preparation: Two types of liquid crystal cells are required: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates). Both cells should have a known electrode area (A) and cell gap (d).

-

Instrumentation: An LCR meter.

-

Procedure: a. The capacitance of the empty cells is measured. b. The cells are filled with the liquid crystal mixture. c. The capacitance of the filled planar cell (C_parallel) is measured to determine the perpendicular component of the dielectric permittivity (ε_perp). d. The capacitance of the filled homeotropic cell (C_perp) is measured to determine the parallel component of the dielectric permittivity (ε_parallel). e. The dielectric permittivities are calculated using the formula: C = (ε * ε₀ * A) / d, where ε₀ is the permittivity of free space. f. The dielectric anisotropy is then calculated as: Δε = ε_parallel - ε_perp.

Caption: Workflow for Dielectric Anisotropy Measurement.

Protocol 4: Measurement of Birefringence (Δn)

Objective: To determine the optical anisotropy (birefringence) of the liquid crystal mixture.

Methodology:

-

Sample Preparation: A planar aligned liquid crystal cell with a known cell gap (d) is filled with the mixture.

-

Instrumentation: A polarizing microscope, a light source with a known wavelength (λ, e.g., a sodium lamp or a laser), and a spectrometer or a photodetector.

-

Procedure (Interference Method): a. The filled cell is placed between crossed polarizers in the microscope. b. The transmission spectrum is measured using a spectrometer. A series of maxima and minima will be observed due to interference. c. The birefringence (Δn) can be calculated from the wavelengths of the transmission extrema. d. Alternatively, using a monochromatic light source, the cell can be rotated, and the change in transmitted intensity can be used to determine the phase retardation (δ), which is related to birefringence by: δ = (2 * π * Δn * d) / λ.

Caption: Workflow for Birefringence Measurement.

Conclusion

4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a valuable component for formulating low-viscosity nematic liquid crystal mixtures. Its incorporation can significantly enhance the switching speed of liquid crystal devices. The protocols outlined in this document provide a standardized framework for researchers to characterize the essential physical properties of their formulated mixtures, enabling the development of next-generation liquid crystal materials with optimized performance.

Polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl): A Review of Available Information and Methodologies

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the polymerization of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) for the creation of polymer films were identified. The information available is limited to basic chemical identifiers and supplier specifications. Consequently, the development of detailed, data-driven application notes and experimental protocols for this specific monomer is not feasible at this time.

This document aims to provide a general overview of polymerization techniques applicable to structurally similar bulky vinyl monomers, which may serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of poly(4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl)). The protocols and data presented herein are based on analogous systems and established polymerization principles.

General Polymerization Approaches for Bulky Vinyl Monomers

The polymerization of vinyl monomers bearing bulky substituents, such as the bicyclohexyl group in the target monomer, can be challenging due to steric hindrance. This steric bulk can significantly influence the choice of polymerization method, catalyst selection, and the resulting polymer's properties. The primary methods for polymerizing such monomers include cationic polymerization and free-radical polymerization.

Table 1: Potential Polymerization Methods for Bulky Vinyl Monomers

| Polymerization Method | Initiator/Catalyst System (Examples) | Potential Advantages | Potential Challenges |

| Cationic Polymerization | Protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃·OEt₂, AlCl₃) with a proton source (e.g., water, alcohol) | Can proceed at low temperatures, potential for living polymerization, leading to controlled molecular weights and narrow polydispersity. | Susceptible to chain transfer and termination reactions, requires high monomer purity and anhydrous conditions. |

| Free-Radical Polymerization | Thermal initiators (e.g., AIBN, benzoyl peroxide), photoinitiators | More tolerant to impurities and functional groups, wider range of applicable solvents. | Less control over polymer architecture, broader molecular weight distribution, potential for side reactions. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes (ATRP), chain transfer agents (RAFT) | Enables precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers). | Requires careful selection of catalysts/agents, more complex experimental setup. |

Hypothetical Experimental Protocols

The following are generalized protocols for cationic and free-radical polymerization that could serve as a starting point for the polymerization of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl). These are not established protocols for this specific monomer and would require significant optimization and characterization.

Protocol 1: Exploratory Cationic Polymerization

-

Monomer and Solvent Preparation:

-

Purify the 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) monomer by passing it through a column of activated basic alumina to remove inhibitors and impurities.

-

Dry the polymerization solvent (e.g., dichloromethane or hexane) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

-

-

Polymerization Setup:

-

Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen or argon.

-

Dissolve the purified monomer in the dried solvent to the desired concentration (e.g., 0.5-1.0 M).

-

Cool the reactor to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

-

-

Initiation:

-

Prepare a stock solution of the initiator (e.g., triflic acid or a Lewis acid/proton source complex) in the dried solvent.

-

Add the initiator solution dropwise to the stirring monomer solution.

-

-

Polymerization and Termination:

-

Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours).

-

Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature.

-

Protocol 2: Exploratory Free-Radical Polymerization

-

Monomer and Initiator Preparation:

-

Purify the monomer as described in the cationic protocol.

-

Recrystallize the thermal initiator (e.g., AIBN or benzoyl peroxide) from a suitable solvent (e.g., methanol).

-

-

Polymerization Setup:

-

In a Schlenk flask, dissolve the monomer and initiator in a suitable solvent (e.g., toluene or dioxane).

-

Degas the solution by several freeze-pump-thaw cycles.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

Allow the reaction to proceed for a specified time.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

Characterization of the Resulting Polymer Film

Once a polymer is successfully synthesized, the next critical step is to form and characterize films.

Film Fabrication

-

Solvent Casting: Dissolve the polymer in a suitable solvent (e.g., toluene, chloroform) to form a viscous solution. Cast the solution onto a flat substrate (e.g., a glass plate or Teflon dish) and allow the solvent to evaporate slowly in a controlled environment.

-